3-(Morpholin-4-ylsulfonyl)propanoic acid
Overview
Description
3-(Morpholin-4-ylsulfonyl)propanoic acid is an organic compound with the molecular formula C7H13NO5S It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 3-(Morpholin-4-ylsulfonyl)propanoic acid are Phosphoribosylglycinamide formyltransferase 2 and Alpha-xylosidase in Escherichia coli (strain K12), and Granulysin in humans . These targets play crucial roles in various biochemical processes.
Mode of Action
It is known to interact with its targets, leading to changes in their function
Biochemical Pathways
Given its targets, it is likely to influence pathways involving Phosphoribosylglycinamide formyltransferase 2 , Alpha-xylosidase , and Granulysin . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Given its targets, it is likely to have effects on the function of Phosphoribosylglycinamide formyltransferase 2 , Alpha-xylosidase , and Granulysin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylsulfonyl)propanoic acid typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by the introduction of a propanoic acid group. One common method includes:
Reaction of Morpholine with Sulfonyl Chloride: Morpholine reacts with a sulfonyl chloride (such as methanesulfonyl chloride) in the presence of a base like triethylamine to form the morpholinylsulfonyl intermediate.
Introduction of Propanoic Acid Group: The intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylsulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized sulfonyl derivatives.
Reduction: Reduced forms of the sulfonyl group, potentially leading to sulfinyl or sulfide derivatives.
Substitution: Various substituted morpholinylsulfonyl derivatives.
Scientific Research Applications
3-(Morpholin-4-ylsulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfonyl)propanoic acid
- 3-(Benzylsulfinyl)propanoic acid
- 3-(4-Ethoxyphenoxy)propanoic acid
- 3-(4-Ethoxyphenyl)propanoic acid
Uniqueness
3-(Morpholin-4-ylsulfonyl)propanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
3-morpholin-4-ylsulfonylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c9-7(10)1-6-14(11,12)8-2-4-13-5-3-8/h1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBRLVPYVFGDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279048 | |
Record name | 3-(4-Morpholinylsulfonyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848178-48-3 | |
Record name | 3-(4-Morpholinylsulfonyl)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848178-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Morpholinylsulfonyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201279048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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